molecular formula C9H22Cl2N2 B15056663 N-Isopropyl-1-methylpiperidin-4-amine dihydrochloride

N-Isopropyl-1-methylpiperidin-4-amine dihydrochloride

Cat. No.: B15056663
M. Wt: 229.19 g/mol
InChI Key: GLXXPAAOBBAQHT-UHFFFAOYSA-N
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Description

N-Isopropyl-1-methylpiperidin-4-amine dihydrochloride: is a chemical compound with the molecular formula C9H22Cl2N2 . It is a derivative of piperidine, a six-membered ring containing one nitrogen atom. This compound is often used in various chemical and pharmaceutical research applications due to its unique properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Isopropyl-1-methylpiperidin-4-amine dihydrochloride typically involves the alkylation of piperidine derivatives. One common method includes the reaction of 1-methylpiperidin-4-amine with isopropyl halides under basic conditions to introduce the isopropyl group. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions.

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production.

Chemical Reactions Analysis

Types of Reactions

N-Isopropyl-1-methylpiperidin-4-amine dihydrochloride can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding N-oxides.

    Reduction: It can be reduced to form secondary amines.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the isopropyl or methyl groups can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles like alkyl halides or acyl chlorides can be used under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce secondary amines.

Scientific Research Applications

N-Isopropyl-1-methylpiperidin-4-amine dihydrochloride has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: The compound is studied for its potential effects on biological systems, including its interaction with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential therapeutic uses, particularly in the development of new drugs.

    Industry: It is used in the production of specialty chemicals and as a reagent in various industrial processes.

Mechanism of Action

The mechanism of action of N-Isopropyl-1-methylpiperidin-4-amine dihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    1-Methylpiperidin-4-amine: A closely related compound with similar structural features but lacking the isopropyl group.

    N-Methyl-4-aminopiperidine: Another derivative of piperidine with different substituents.

Uniqueness

N-Isopropyl-1-methylpiperidin-4-amine dihydrochloride is unique due to the presence of both isopropyl and methyl groups, which confer specific chemical and biological properties. These substituents can influence the compound’s reactivity, solubility, and interaction with biological targets, making it distinct from other piperidine derivatives.

Properties

Molecular Formula

C9H22Cl2N2

Molecular Weight

229.19 g/mol

IUPAC Name

1-methyl-N-propan-2-ylpiperidin-4-amine;dihydrochloride

InChI

InChI=1S/C9H20N2.2ClH/c1-8(2)10-9-4-6-11(3)7-5-9;;/h8-10H,4-7H2,1-3H3;2*1H

InChI Key

GLXXPAAOBBAQHT-UHFFFAOYSA-N

Canonical SMILES

CC(C)NC1CCN(CC1)C.Cl.Cl

Origin of Product

United States

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